[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride
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Overview
Description
[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride is a chemical compound known for its unique structural features and reactivity It contains a cyclopropyl ring substituted with a difluoroethyl group and a methanesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Attachment of the Methanesulfonyl Chloride Group: The final step involves the reaction of the cyclopropyl-difluoroethyl intermediate with methanesulfonyl chloride under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the methanesulfonyl chloride group.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation could produce a sulfone.
Scientific Research Applications
[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: It is employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group is particularly reactive, allowing the compound to modify other molecules through substitution and addition reactions. This reactivity is harnessed in various applications, from chemical synthesis to biological studies.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the cyclopropyl and difluoroethyl groups.
Cyclopropylmethanesulfonyl Chloride: Lacks the difluoroethyl substitution.
Difluoroethylmethanesulfonyl Chloride: Does not contain the cyclopropyl ring.
Uniqueness
[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride is unique due to the combination of the cyclopropyl ring and the difluoroethyl group, which imparts distinct reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where these features are advantageous.
Properties
IUPAC Name |
[(1R,2R)-2-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2S/c1-6(8,9)5-2-4(5)3-12(7,10)11/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJNPLJALAVPEP-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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